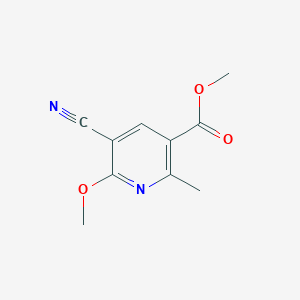

4-Methoxy-4-methylcyclohexanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

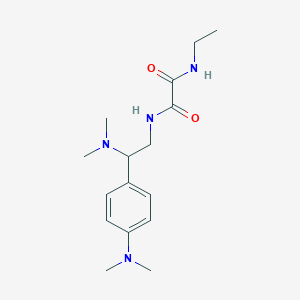

4-Methoxy-4-methylcyclohexanamine, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was initially developed as a potential replacement for Ketamine, a popular anesthetic drug. MXE has gained popularity in recent years due to its unique psychoactive effects, which include dissociation, euphoria, and hallucinations. The purpose of

Scientific Research Applications

Analytical Characterization and Biological Matrix Analysis

Research involving compounds similar to 4-Methoxy-4-methylcyclohexanamine often focuses on their analytical characterization and detection in biological matrices. For example, De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, developing a qualitative and quantitative method for their determination in blood, urine, and vitreous humor using HPLC and mass spectrometry De Paoli, Brandt, Wallach, Archer, & Pounder, 2013.

Synthetic Pathways and Pharmacological Implications

Studies such as those by Wallach et al. (2016) explore the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, providing insights into their structural properties and potential pharmacological implications Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016.

Antidepressant Properties of Similar Compounds

Investigations into the biochemical profiles of related compounds, such as the study by Muth et al. (1986), which explored the antidepressant properties of a novel bicyclic compound, shed light on potential therapeutic applications of similar substances Muth, Haskins, Moyer, Husbands, Nielsen, & Sigg, 1986.

Antimicrobial and Phytotoxic Activities

Research on cyclohexenone derivatives isolated from natural sources, as reported by Shiono et al. (2005), highlights potential antimicrobial and phytotoxic activities, suggesting areas for further exploration in compounds with similar structures Shiono, Murayama, Takahashi, Okada, Katohda, & Ikeda, 2005.

NMDA Receptor Affinity and Psychoactive Effects

Studies like those by Roth et al. (2013) determine the pharmacological profiles of novel ketamine and phencyclidine analogues, including their affinity for the NMDA receptor, which is central to understanding the psychoactive effects of these compounds Roth, Gibbons, Arunotayanun, Huang, Setola, Treble, & Iversen, 2013.

Mechanism of Action

Target of Action

The primary target of 4-Methoxy-4-methylcyclohexanamine is the glutamate NMDA receptor . This receptor plays a crucial role in the central nervous system, particularly in excitatory synaptic transmission .

Mode of Action

4-Methoxy-4-methylcyclohexanamine interacts with its target, the glutamate NMDA receptor, as a high affinity and selective ligand . This interaction results in changes in the receptor’s activity, which can lead to alterations in synaptic transmission .

Biochemical Pathways

Given its interaction with the glutamate nmda receptor, it is likely that it impacts pathways related to excitatory synaptic transmission . The downstream effects of these changes could include alterations in neuronal signaling and potentially changes in behavior or perception .

Result of Action

The molecular and cellular effects of 4-Methoxy-4-methylcyclohexanamine’s action are likely to be diverse, given its interaction with the glutamate NMDA receptor. These effects could include changes in neuronal signaling and synaptic plasticity, potentially leading to alterations in perception or behavior .

properties

IUPAC Name |

4-methoxy-4-methylcyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(10-2)5-3-7(9)4-6-8/h7H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLSCQJMSFVBHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-4-methylcyclohexanamine | |

CAS RN |

1429902-65-7 |

Source

|

| Record name | 4-methoxy-4-methylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2566776.png)

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B2566780.png)

![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2566783.png)

![2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2566794.png)